3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole 3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691052
InChI: InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H
SMILES:
Molecular Formula: C8H4FIN2O
Molecular Weight: 290.03 g/mol

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16691052

Molecular Formula: C8H4FIN2O

Molecular Weight: 290.03 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C8H4FIN2O
Molecular Weight 290.03 g/mol
IUPAC Name 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H4FIN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H
Standard InChI Key YIBCJXKZMHTTPU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1I)C2=NOC=N2)F

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

3-(2-Fluoro-5-iodophenyl)-1,2,4-oxadiazole (C₈H₄FIN₂O; molecular weight 290.03 g/mol) consists of a 1,2,4-oxadiazole ring—a five-membered heterocycle with two nitrogen atoms and one oxygen atom—linked to a 2-fluoro-5-iodophenyl group. The fluorine atom at the ortho position and iodine at the para position create a distinct electronic profile: fluorine’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, while iodine’s larger atomic radius and polarizability introduce steric and electronic perturbations . These features are critical for intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence solubility and target binding .

The compound’s canonical SMILES notation (C1=CC(=C(C=C1I)C2=NOC=N2)F) and InChIKey (YIBCJXKZMHTTPU-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies. X-ray crystallography of analogous oxadiazoles reveals planar geometries that facilitate π-π stacking with biological macromolecules, suggesting similar behavior for this derivative .

Synthesis and Purification Strategies

Conventional Synthetic Pathways

The synthesis of 3-(2-fluoro-5-iodophenyl)-1,2,4-oxadiazole typically begins with 2-fluoro-5-iodoaniline, which undergoes diazotization followed by coupling with carbamate derivatives. Cyclization is achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promote the formation of the oxadiazole ring via intramolecular dehydration . A representative reaction sequence is:

  • Amidoxime Formation: 2-Fluoro-5-iodoaniline reacts with hydroxylamine to form an amidoxime intermediate.

  • Cyclodehydration: Treatment with POCl₃ induces cyclization, yielding the 1,2,4-oxadiazole core.

  • Purification: Recrystallization from ethanol or chromatography on silica gel affords the pure product.

Yield Optimization and Challenges

Reported yields for analogous 1,2,4-oxadiazoles range from 45% to 78%, depending on the substituents and reaction conditions . The iodine substituent’s steric bulk may hinder cyclization, necessitating elevated temperatures (80–100°C) and extended reaction times (12–24 hours) . Microwave-assisted synthesis has been explored for related compounds, reducing reaction times to 1–2 hours while maintaining yields above 60% .

Chemical Reactivity and Functionalization

Halogen-Directed Reactivity

The fluorine and iodine atoms profoundly influence the compound’s reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aryl ring facilitates substitution at the meta position relative to fluorine, though iodine’s size may sterically hinder such reactions.

  • Electrophilic Substitution: Iodine’s polarizable electron cloud allows for electrophilic attacks, particularly at the ortho and para positions of the phenyl ring .

  • Oxadiazole Ring Modifications: The oxadiazole moiety participates in cycloadditions with dienophiles and nucleophilic substitutions at the C-5 position, enabling further derivatization .

Stability Under Physiological Conditions

Studies on similar 1,2,4-oxadiazoles indicate stability in aqueous media at pH 5–8, with degradation occurring under strongly acidic (pH < 3) or basic (pH > 10) conditions . The iodine substituent may confer susceptibility to photodegradation, necessitating storage in amber containers.

Biological Activities and Mechanistic Insights

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
A549 (Lung)1.59–7.48Cisplatin (2.1 μM)
C6 (Glioma)8.16–13.04Doxorubicin (0.85 μM)
MCF-7 (Breast)0.48–1.17Prodigiosin (1.93 μM)

Data compiled from .

Comparison with Structural Analogs

Halogen Substitution Patterns

The biological activity of 1,2,4-oxadiazoles is highly sensitive to halogen placement:

  • Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity compared to chlorine .

  • Iodine vs. Bromine: Iodine’s larger size improves binding to hydrophobic enzyme pockets, as seen in MMP-9 inhibition .

Table 2: Impact of Halogen Substitution on Bioactivity

CompoundMMP-9 Inhibition (%)LogP
3-(2-F-5-I-C₆H₃)-Oxadiazole89.662.45
3-(2-Cl-5-Br-C₆H₃)-Oxadiazole72.313.12

Data adapted from .

Future Research Directions

Targeted Drug Delivery Systems

Conjugation to nanoparticles or antibody-drug conjugates could mitigate the compound’s moderate solubility (0.12 mg/mL in water). Liposomal encapsulation has improved the bioavailability of analogous oxadiazoles by 3–5 fold .

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